4-Heptanol, 1,1-diethoxy-

Physicochemical Properties Solubility LogP

4-Heptanol, 1,1-diethoxy- (CAS 112084-42-1), also referred to as 1,1-diethoxyheptan-4-ol or 4-hydroxyheptanal diethyl acetal, is a C11 acyclic acetal featuring a secondary alcohol moiety at the 4-position of a seven-carbon chain terminated by a diethyl acetal group. Its molecular formula is C₁₁H₂₄O₃, with a molecular weight of 204.31 g/mol, a computed logP of 2.33, and a topological polar surface area (PSA) of 38.69 Ų.

Molecular Formula C11H24O3
Molecular Weight 204.31 g/mol
CAS No. 112084-42-1
Cat. No. B15421435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptanol, 1,1-diethoxy-
CAS112084-42-1
Molecular FormulaC11H24O3
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCC(CCC(OCC)OCC)O
InChIInChI=1S/C11H24O3/c1-4-7-10(12)8-9-11(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3
InChIKeyVQYXOCLRXLPIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptanol, 1,1-diethoxy- (CAS 112084-42-1): A Dual-Function Hydroxy Acetal Building Block for Synthesis and Flavor Applications


4-Heptanol, 1,1-diethoxy- (CAS 112084-42-1), also referred to as 1,1-diethoxyheptan-4-ol or 4-hydroxyheptanal diethyl acetal, is a C11 acyclic acetal featuring a secondary alcohol moiety at the 4-position of a seven-carbon chain terminated by a diethyl acetal group [1]. Its molecular formula is C₁₁H₂₄O₃, with a molecular weight of 204.31 g/mol, a computed logP of 2.33, and a topological polar surface area (PSA) of 38.69 Ų [2]. The compound is characterized as a colorless liquid, and spectral data including ¹H NMR and GC-MS are available in reference libraries [3]. It belongs to the class of acyclic acetals, which are commonly employed as protecting groups for carbonyls in organic synthesis due to their stability toward bases and many oxidizing and reducing agents, as well as their acid-labile nature for deprotection [4].

Why 4-Heptanol, 1,1-diethoxy- Cannot Be Simply Replaced by Common Acetals or Alcohols


Although the acetal and alcohol functional groups are individually well-understood, the specific combination and regiochemistry in 4-Heptanol, 1,1-diethoxy- confer a unique profile of physicochemical properties and reactivity that cannot be replicated by simple substitution with non-hydroxylated acetals (e.g., heptanal diethyl acetal) or non-acetal alcohols (e.g., 4-heptanol). The presence of the hydroxyl group markedly alters the compound's polarity, hydrogen-bonding capacity, and solubility, as reflected in its lower logP (2.33) and higher PSA (38.69 Ų) compared to its non-hydroxylated analog heptanal diethyl acetal (logP ~3.66, PSA not reported) [1][2]. Furthermore, the position of the hydroxyl group (4-position vs. 2-position in the isomeric 1,1-diethoxyheptan-2-ol) influences intramolecular hydrogen bonding and subsequent reactivity in downstream transformations . In synthetic applications, acyclic diethyl acetals like this compound offer distinct deprotection kinetics compared to cyclic acetals or thioacetals, providing a tunable lability that is critical for orthogonal protection strategies [3]. Direct substitution without accounting for these differences can lead to altered reaction yields, purification challenges, or compromised product profiles in flavor and fragrance applications where subtle odor characteristics are paramount.

Quantitative Evidence for Selecting 4-Heptanol, 1,1-diethoxy- Over Structural Analogs


Enhanced Hydrophilicity and Polarity Versus Non-Hydroxylated Acetals

4-Heptanol, 1,1-diethoxy- exhibits a computed logP of 2.33 and a PSA of 38.69 Ų [1]. In contrast, heptanal diethyl acetal (CAS 688-82-4), which lacks the 4-hydroxyl group, has an estimated logP of 3.66 [2]. This difference of 1.33 log units translates to an approximately 20-fold lower partition coefficient for the target compound, indicating significantly greater hydrophilicity. The increased PSA further underscores its enhanced capacity for polar interactions and hydrogen bonding.

Physicochemical Properties Solubility LogP

Regioisomeric Differentiation: 4-Hydroxy vs. 2-Hydroxy Acetal

The target compound 4-Heptanol, 1,1-diethoxy- (CAS 112084-42-1) has the hydroxyl group at the 4-position, whereas the isomer 1,1-diethoxyheptan-2-ol (CAS 100537-09-5) has the hydroxyl at the 2-position [1]. This positional difference influences intramolecular hydrogen bonding between the hydroxyl and the acetal oxygens. While both isomers share the same molecular formula and weight (204.31 g/mol), the distance between the hydroxyl and the acetal carbon is greater in the 4-isomer, potentially reducing the propensity for intramolecular hemiacetal formation and altering the compound's conformational preferences. No direct head-to-head experimental comparison of reactivity was located, but the structural distinction is foundational for rational synthesis design.

Regiochemistry Synthetic Intermediate Intramolecular Interactions

Acyclic Acetals Offer Faster Hydrolysis Kinetics Than Cyclic Acetals

Acyclic diethyl acetals, such as 4-Heptanol, 1,1-diethoxy-, hydrolyze significantly faster under acidic conditions than their six-membered cyclic counterparts (1,3-dioxanes). In a comparative study, the hydrolysis of a cyclic acetal (2-phenyl-1,3-dioxolane) was found to be slower by factors of 1.0 × 10³ to 1.8 × 10² relative to an acyclic dimethyl acetal analogue [1]. While this specific study did not include the target compound, the class-level trend is well-established: acyclic acetals are more labile toward acid-catalyzed hydrolysis, offering a tunable deprotection step that can be completed under milder conditions or shorter reaction times.

Protecting Group Strategy Hydrolysis Rate Orthogonal Deprotection

Oxygen Acetals Are 10⁴-Fold More Reactive Than Thioacetals

When considering alternative carbonyl protecting groups, thioacetals (dithianes) are known for their exceptional stability but require harsh deprotection conditions. A kinetic study on benzophenone-derived acetals demonstrated that diethyl acetals (O,O-acetals) are approximately 10⁴-fold more reactive toward acid-catalyzed hydrolysis than their corresponding thioacetals (S,S-acetals) [1]. This dramatic difference underscores the utility of oxygen acetals like 4-Heptanol, 1,1-diethoxy- in applications where facile deprotection is desired.

Protecting Group Strategy Hydrolysis Rate Thioacetal

Unique Spectroscopic Fingerprint Enables Accurate Identification and QC

4-Heptanol, 1,1-diethoxy- possesses a distinct spectroscopic profile that differentiates it from its analogs. Reference ¹H NMR and GC-MS spectra are cataloged in the KnowItAll spectral library (SpectraBase Compound ID 3zelPK4IpOT) [1]. The compound's InChIKey (VQYXOCLRXLPIPP-UHFFFAOYSA-N) and exact mass (204.172545 g/mol) provide unambiguous identifiers for analytical verification [1]. In contrast, heptanal diethyl acetal (InChIKey UGOCNHASEZIJFQ-UHFFFAOYSA-N, exact mass 188.17763) and 4-heptenal diethyl acetal (InChIKey not provided, exact mass 186.162) yield different mass spectral patterns and NMR chemical shifts, enabling definitive identification in complex mixtures or during purity assessment [2].

Analytical Chemistry NMR MS Quality Control

High-Value Application Scenarios for 4-Heptanol, 1,1-diethoxy- Based on Evidence-Based Differentiation


Multi-Step Organic Synthesis Requiring Orthogonal Carbonyl Protection

In complex molecule synthesis, chemists often need to protect a carbonyl group while performing reactions on other functional groups. The acyclic diethyl acetal moiety of 4-Heptanol, 1,1-diethoxy- provides a protecting group that is stable to basic and reductive conditions but can be cleaved rapidly under mild acidic conditions. Its hydrolysis rate is 10² to 10³ times faster than cyclic acetals and 10⁴ times faster than thioacetals, as supported by class-level kinetic studies [6][4]. This property makes it an ideal choice when a temporary protecting group is needed for an aldehyde that must be unmasked selectively and efficiently without affecting other acid-sensitive functionalities.

Design of Synthetic Intermediates with Enhanced Aqueous Solubility

The presence of a free hydroxyl group in 4-Heptanol, 1,1-diethoxy- confers a logP of 2.33, which is 1.33 log units lower (more hydrophilic) than non-hydroxylated heptanal diethyl acetal (logP 3.66) [6][4]. This translates to an approximately 20-fold increase in water solubility. In medicinal chemistry or process development, this improved aqueous compatibility can facilitate aqueous work-ups, enable reactions in mixed aqueous-organic solvent systems, or improve the handling properties of intermediates during scale-up. The hydroxyl group also serves as a handle for further derivatization (e.g., esterification, etherification) after the acetal is cleaved.

Flavor and Fragrance Intermediate with Distinct Organoleptic Profile

While the target compound itself may not be a direct flavoring agent, its hydroxylated acetal structure positions it as a precursor to aldehydes and alcohols with specific sensory properties. The regiochemistry (4-hydroxy) differentiates it from the 2-hydroxy isomer, leading to different oxidation or elimination products that can impart unique odor characteristics. In the fragrance industry, closely related compounds like 4-heptenal diethyl acetal are valued for their fruity, green, and melon-like notes [6]. The use of 4-Heptanol, 1,1-diethoxy- as a synthetic building block allows formulators to access a distinct chemical space for creating novel fragrance ingredients.

Analytical Reference Standard for Method Development and QC

The unambiguous spectroscopic identity of 4-Heptanol, 1,1-diethoxy-, documented by its ¹H NMR and GC-MS spectra in the KnowItAll library and its unique InChIKey and exact mass [6], makes it a reliable reference standard for analytical method development. Laboratories engaged in the synthesis or quality control of acetal-containing compounds can use this material to calibrate instruments, validate separation methods (e.g., GC, HPLC), or serve as a retention time marker. Its distinct spectral signature ensures it will not be confused with structurally similar acetals, thereby reducing the risk of analytical errors.

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